2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine
Overview
Description
2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine, also known as VEGFR-2 inhibitor, is a chemical compound that has been widely researched for its potential therapeutic applications in various diseases. This compound is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis, the formation of new blood vessels. In
Scientific Research Applications
Synthesis and Cardiotonic Activity
- Research has been conducted on the synthesis of pyrimidine derivatives, including compounds similar to "2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine". These compounds have shown potential in cardiotonic activity, demonstrating positive inotropic effects in animal models (Dorigo et al., 1996).
Hydrogen-Bonded Ribbons in Pyrimidine Derivatives
- A study analyzed the structure of ethyl 3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate, closely related to "2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine". The research revealed insights into the nonplanar configurations and hydrogen bonding in such compounds, contributing to the understanding of their structural properties (Trilleras et al., 2008).
Preparation of Fluoroionophores
- A study on diamine-salicylaldehyde derivatives, which are structurally related to "2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine", demonstrated their application in preparing fluoroionophores. These compounds have shown potential in chelating metal ions, indicating their use in biochemical and analytical applications (Hong et al., 2012).
Pharmaceutical Applications
- Pyrimidine derivatives, including compounds similar to "2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine", have been reviewed for their pharmaceutical applications. They exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects (Verma et al., 2020).
properties
IUPAC Name |
2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5/c1-13(2)4-3-10-8-11-5-7(9)6-12-8/h5-6H,3-4,9H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPKCVHJGBUUSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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